tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is an organic compound characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. This compound is notable for its applications in organic synthesis, particularly as an intermediate in the preparation of various heterocyclic compounds. It is classified under the category of pyrazole derivatives, which are widely studied for their biological activities and potential therapeutic uses.
The compound is commercially available and can be sourced from various chemical suppliers, including Thermo Fisher and Sigma-Aldrich, where it is often used in laboratory settings for research and development purposes. Its classification falls under organic chemistry, specifically within the realm of heterocyclic compounds due to its pyrazole structure.
The synthesis of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate typically involves several key steps:
The molecular formula of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate is , with a molecular weight of approximately 182.22 g/mol. The structural representation features a tert-butyl group attached to the pyrazole ring at position three, with a carboxylate group at position one.
tert-butyl 3-methyl-1H-pyrazole-1-carboxylate can undergo several significant chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for tert-butyl 3-methyl-1H-pyrazole-1-carboxylate involves its interaction with various biological targets. This compound may exhibit enzymatic inhibition or activation properties, influencing pathways related to inflammation or microbial resistance. Specific molecular targets depend on the structural modifications and intended applications within medicinal chemistry.
tert-butyl 3-methyl-1H-pyrazole-1-carboxylate serves multiple roles in scientific research:
Pyrazole carboxylates represent a critically important class of nitrogen-containing heterocycles in synthetic and medicinal chemistry. Characterized by their five-membered ring structure containing two adjacent nitrogen atoms, these compounds provide exceptional versatility as synthetic intermediates. The introduction of tert-butyl carboxylate and alkyl substituents (such as the 3-methyl group) significantly enhances their utility by conferring specific steric and electronic properties. Among these derivatives, tert-butyl 3-methyl-1H-pyrazole-1-carboxylate (CAS# 186551-70-2) stands out as a structurally optimized building block that enables controlled modifications critical for developing pharmacologically active molecules and functional materials. Its balanced molecular weight (182.22 g/mol) and stability under various reaction conditions make it particularly valuable for multi-step syntheses targeting complex molecules [1].
The development of tert-butyl pyrazole derivatives parallels key advances in heterocyclic chemistry over the past four decades. Early medicinal chemistry efforts focused on simple pyrazole structures, but researchers quickly recognized that introducing sterically demanding tert-butyl groups significantly improved metabolic stability and target binding affinity. The tert-butyl carboxylate moiety, specifically, emerged as a strategic innovation in the late 1990s, serving dual purposes: it acts as a protecting group for the pyrazole nitrogen while simultaneously enhancing solubility through its ester functionality. This structural feature enabled more efficient synthesis of complex drug candidates, particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators where the 3-methyl substituent provided optimal steric complementarity to hydrophobic binding pockets. The subsequent exploration of diverse analogues—including 3-hydroxy-5-methyl (PubChem CID: 17747956) and 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (PubChem CID: 720529)—demonstrated how minor modifications to this core scaffold could yield substantial changes in biological activity and physicochemical properties [2] [6].
The molecular architecture of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate contains three strategically positioned elements that define its reactivity: the tert-butoxycarbonyl (Boc) protecting group, the electron-rich pyrazole ring, and the 3-methyl substituent. The Boc group (C₄H₉O₂–) exhibits exceptional versatility in synthesis. Its primary function is nitrogen protection during multi-step sequences, but it also serves as a tert-butyl alcohol equivalent through deprotection. Crucially, this group provides steric shielding (molecular width ≈ 5.4 Å) that directs electrophilic attack to the C4 position of the pyrazole ring while simultaneously enhancing solubility in organic media (logP ≈ 1.8) compared to unsubstituted pyrazoles.
The 3-methyl group (CH₃–) operates as an electron-donating substituent that increases electron density at adjacent ring positions, facilitating electrophilic substitutions. This methyl group contributes minimal steric hindrance (van der Waals radius ≈ 2.0 Å) while effectively blocking functionalization at C3, thus enabling regioselective modifications. Spectroscopic analysis reveals distinctive characteristics: the carbonyl group of the Boc moiety appears at approximately 1720 cm⁻¹ in IR spectroscopy, while the 3-methyl protons resonate as a singlet near δ 2.25 ppm in ¹H NMR [1].
Table 1: Fundamental Molecular Properties of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Property | Value | Significance |
---|---|---|
CAS Registry Number | 186551-70-2 | Unique compound identification |
Molecular Formula | C₉H₁₄N₂O₂ | Elemental composition and mass calculation basis |
Molecular Weight | 182.22 g/mol | Stoichiometric planning for reactions |
SMILES Notation | CC1=NN(C=C1)C(=O)OC(C)(C)C | Precise structural representation for cheminformatics |
InChIKey | ODYFCIJRCTUHSV-UHFFFAOYSA-N | Standardized chemical identifier |
Boiling Point/Melting Point | Not reported (stable liquid) | Handling and storage conditions |
Hazard Statements (GHS) | H302 (Harmful if swallowed) | Handling precautions required |
The structural stability of this compound is evidenced by its commercial availability with 95% purity and room-temperature storage recommendations. Its safety profile requires standard laboratory precautions due to potential eye and skin irritation (GHS Category 2), though it lacks severe acute toxicity markers [1] [6].
The 3-methyl-1H-pyrazole core serves as a privileged scaffold across multiple therapeutic areas due to its balanced physicochemical properties and bioisosteric relationship with imidazole rings. tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate functions primarily as:
PROTAC Synthesis Intermediate: The protected nitrogen enables controlled introduction of bromophenyl linkers for proteolysis-targeting chimera (PROTAC) development. For example, tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate (CAS# 1199773-38-0) is synthesized directly from the 3-methyl precursor through regioselective functionalization. This brominated derivative (MW: 323.2 g/mol, Purity: ≥98%) serves as a crucial protein degrader building block, enabling conjugation to E3 ligase ligands via cross-coupling [8].
Carboxylic Acid Precursor: Controlled hydrolysis converts the ester to bioactive carboxylic acid derivatives. A prime example is 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS# 175277-11-9, MW: 182.22 g/mol), which exhibits a distinctive melting point (151-154°C) and serves as a zinc-binding moiety in metalloenzyme inhibitors. Its structural characteristics—including the tert-butyl group enhancing lipophilicity (cLogP ≈ 2.1) and the carboxylic acid enabling salt formation—optimize it for antibacterial and antiviral applications [6].
Kinase Inhibitor Core Structure: Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS# 175277-08-4, MW: 210.28 g/mol) demonstrates the scaffold's versatility. This ester derivative maintains the 3-methyl group while introducing an ethyl ester at C5, creating complementary hydrogen bonding capacity. Such modifications enable nanomolar-level inhibition of p38 MAPK and JAK kinases through optimal occupancy of the ATP-binding pocket's hydrophobic region [7].
Table 2: Strategic Derivatives from 3-Methyl-1H-Pyrazole-1-carboxylate Scaffold
Derivative (CAS Number) | Molecular Formula | Molecular Weight | Primary Application | Synthetic Modification |
---|---|---|---|---|
3-(4-Bromophenyl) analogue (1199773-38-0) | C₁₄H₁₅BrN₂O₂ | 323.2 g/mol | PROTAC linker chemistry | Suzuki coupling at C4 position |
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (175277-11-9) | C₉H₁₄N₂O₂ | 182.22 g/mol | Metalloenzyme inhibition | Ester hydrolysis and N-methylation |
Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate (175277-08-4) | C₁₁H₁₈N₂O₂ | 210.28 g/mol | Kinase inhibitor core | Transesterification and N-alkylation |
3-Hydroxy-5-methyl analogue (PubChem: 17747956) | C₉H₁₄N₂O₃ | 198.22 g/mol | Antioxidant development | Hydroxylation at C3 position |
3-Methyl-4-nitro analogue (60027346) | C₉H₁₃N₃O₄ | 227.22 g/mol | Energetic materials precursor | Electrophilic nitration at C4 |
Regioselective reactions dominate synthetic strategies employing this scaffold. The 3-methyl group facilitates lithiation at C4 (ortho to methyl directing effect), enabling introduction of nitro groups (as in tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, PubChem CID: 60027346) or aryl halides through cross-coupling. This regiocontrol is paramount for generating structurally diverse libraries while maintaining the core pharmacophore geometry essential for biological activity. Computational modeling confirms that the 3-methyl/Boc-protected scaffold maintains optimal planarity (torsion angle < 5°) for stacking interactions in enzyme binding sites while allowing controlled exit vector manipulation through C4/C5 functionalization [3] [7] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1